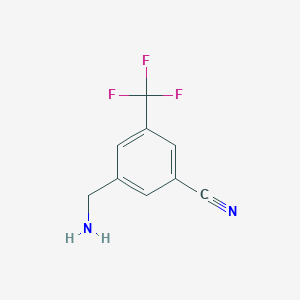
3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile
Cat. No. B1499530
M. Wt: 200.16 g/mol
InChI Key: RSCKVQDVWADWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07906517B2
Procedure details


3-Bromomethyl-5-trifluoromethyl-benzonitrile (which is prepared in Reference Example 12) (15.9 g) is dissolved in 7M-ammonia/methanol (550 ml), and the mixture is stirred at 50-60° C. for 30 minutes. The reaction solution is concentrated under reduced pressure. To the resulting residue are added a saturated aqueous sodium bicarbonate solution and chloroform, and the mixture is separated, and the organic layer is dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→19:1 chloroform:methanol: ammonium hydroxide solution=19:1:0.1) to give 3-aminomethyl-5-trifluoromethyl-benzonitrile (10.4 g). MS (m/z): 201 [M+H]+
Name
3-Bromomethyl-5-trifluoromethyl-benzonitrile
Quantity
15.9 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3](C)=[C:4]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[C:5]#[N:6].[NH3:15].[CH3:16]O>>[NH2:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=1)[C:16]#[N:15] |f:1.2|
|
Inputs


Step One
|
Name
|
3-Bromomethyl-5-trifluoromethyl-benzonitrile
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C#N)C=C(C1)C(F)(F)F)C
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
reactant
|
|
Smiles
|
N.CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 50-60° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution is concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting residue are added a saturated aqueous sodium bicarbonate solution and chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer is dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→19:1 chloroform:methanol: ammonium hydroxide solution=19:1:0.1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
